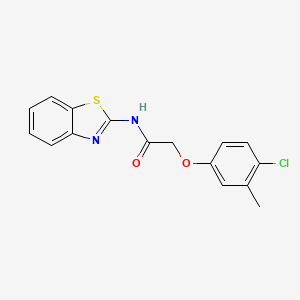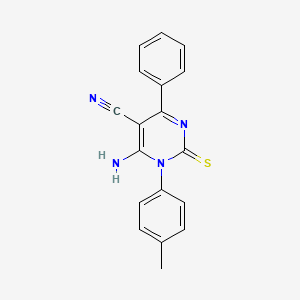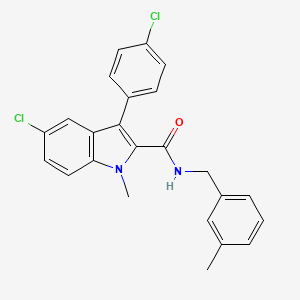![molecular formula C20H16N4O2 B10865251 1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B10865251.png)
1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile chemical properties and are widely used in various fields, including organic synthesis, medicinal chemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1H-benzotriazole with a suitable alkylating agent to form the benzotriazolylmethyl intermediate. This intermediate is then reacted with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazolyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolyl group can act as a leaving group, facilitating various chemical transformations. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
Uniqueness
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the benzotriazolyl group with the cyclopenta[b]quinoline scaffold provides a versatile platform for further functionalization and exploration in various scientific fields .
Eigenschaften
Molekularformel |
C20H16N4O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
InChI |
InChI=1S/C20H16N4O2/c25-20(26-12-24-18-11-4-3-9-17(18)22-23-24)19-13-6-1-2-8-15(13)21-16-10-5-7-14(16)19/h1-4,6,8-9,11H,5,7,10,12H2 |
InChI-Schlüssel |
CWCHDWMGFLFZHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865170.png)

![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10865191.png)
![N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865205.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865213.png)
![2-(4-fluorophenyl)-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865223.png)
![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10865233.png)

![1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B10865241.png)
![1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile](/img/structure/B10865243.png)
![1-Ethyl-6-fluoro-7-{4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10865245.png)
